molecular formula C16H18N4O2S B2634514 ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852144-28-6

ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2634514
CAS No.: 852144-28-6
M. Wt: 330.41
InChI Key: YXNFIHHYXJCWRR-UHFFFAOYSA-N
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Description

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features an indole ring, a triazole ring, and a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the indole and triazole precursors. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The triazole ring can be formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

Once the indole and triazole precursors are prepared, they can be coupled through a thioether linkage. This is typically achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions, followed by esterification with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Huisgen cycloaddition reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the indole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, ethers

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing indole and triazole rings.

    Biology: As a probe for studying the biological activities of indole and triazole-containing compounds.

    Medicine: As a potential therapeutic agent due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: As a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring is known to interact with a variety of biological targets, including enzymes, receptors, and DNA. The triazole ring can also interact with biological targets, potentially enhancing the compound’s biological activities. The thioether linkage may play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other similar compounds, such as:

    Indole derivatives: Compounds containing the indole ring, which are known for their diverse biological activities.

    Triazole derivatives: Compounds containing the triazole ring, which are also known for their biological activities.

    Thioether-containing compounds: Compounds containing a thioether linkage, which can modulate the compound’s interactions with biological targets.

The uniqueness of this compound lies in its combination of these three structural features, which may result in unique biological activities and applications.

Properties

IUPAC Name

ethyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-20-15(12-9-17-13-8-6-5-7-11(12)13)18-19-16(20)23-10-14(21)22-4-2/h5-9,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNFIHHYXJCWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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